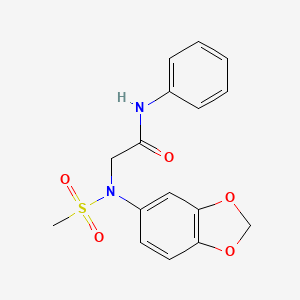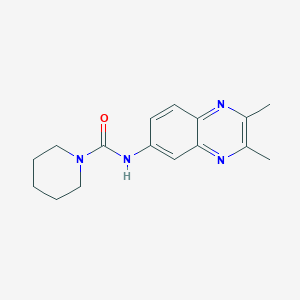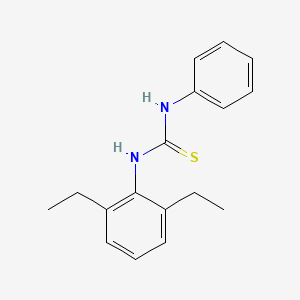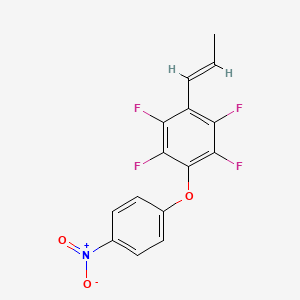![molecular formula C20H19N3O2 B5708081 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5708081.png)
2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile, also known as NPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been used as a building block for the synthesis of organic semiconductors. In organic electronics, 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been studied as a potential material for the fabrication of organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth. Specifically, 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been shown to inhibit the activity of protein kinase CK2, which plays a role in cell proliferation and survival. In addition, 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile inhibits the growth of cancer cells, including breast, lung, and colon cancer cells. In addition, 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been shown to induce apoptosis in cancer cells, while having minimal effects on normal cells. 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has also been shown to have anti-inflammatory effects in vitro, which may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile in lab experiments is its high purity and yield, which allows for accurate and reproducible results. In addition, 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile is relatively easy to synthesize using standard laboratory techniques. However, one limitation of using 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile is its potential toxicity, which may require special handling and disposal procedures.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile. One area of interest is the development of new anticancer agents based on the structure of 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile. In addition, there is potential for the use of 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile in the fabrication of organic electronics, such as OLEDs. Further studies are also needed to fully understand the mechanism of action of 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile and its potential applications in the treatment of inflammatory diseases. Overall, the future of 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile research is promising and may lead to new discoveries and innovations in various fields.
Synthesemethoden
The synthesis of 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile involves the reaction of 4-nitrobenzaldehyde and 4-(1-piperidinyl)benzaldehyde with malononitrile in the presence of a catalyst. The resulting product is then purified using column chromatography. This method has been optimized to yield high purity and high yield of 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile.
Eigenschaften
IUPAC Name |
(E)-2-(4-nitrophenyl)-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c21-15-18(17-6-10-20(11-7-17)23(24)25)14-16-4-8-19(9-5-16)22-12-2-1-3-13-22/h4-11,14H,1-3,12-13H2/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEBBZQNVBGSPL-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-nitrophenyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid](/img/structure/B5708009.png)
![4-ethyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5708016.png)


![2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5708033.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B5708041.png)

![1-[3-(4-chlorophenoxy)benzyl]piperidine](/img/structure/B5708063.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N,N-diphenylacetamide](/img/structure/B5708068.png)

![methyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5708072.png)

![{4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5708090.png)